
Acid Brown 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Brown 5: is a synthetic dye commonly used in various industries, including textiles, leather, and paper. It is known for its rich brown color and is often used to dye materials that require a stable and long-lasting hue. The chemical formula for this compound is C26H18N6Na2O6S2 , and it has a molecular weight of 620.57 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Brown 5 typically involves the diazotization of aromatic amines followed by coupling with other aromatic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the dye.
Industrial Production Methods
In industrial settings, this compound is produced through a series of chemical reactions that involve the use of various reagents and catalysts. The process usually starts with the sulfonation of aromatic compounds, followed by diazotization and coupling reactions. The final product is then purified and dried to obtain the dye in its usable form.
Análisis De Reacciones Químicas
Types of Reactions
Acid Brown 5 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different by-products.
Reduction: this compound can be reduced to its corresponding amines, which can further react to form other compounds.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce aromatic amines.
Aplicaciones Científicas De Investigación
Acid Brown 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile, leather, and paper industries for dyeing purposes.
Mecanismo De Acción
The mechanism by which Acid Brown 5 exerts its effects involves its interaction with various molecular targets. The dye can bind to proteins and other macromolecules, altering their structure and function. This interaction can lead to changes in the color and properties of the materials being dyed.
Comparación Con Compuestos Similares
Similar Compounds
- Acid Brown 4
- Acid Brown 6
- Acid Brown 7
Comparison
Compared to other similar compounds, Acid Brown 5 is unique in its stability and colorfastness. It provides a more consistent and long-lasting color, making it a preferred choice in many industrial applications.
Propiedades
Fórmula molecular |
C26H18N6Na2O6S2 |
|---|---|
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H20N6O6S2.2Na/c27-19-13-20(28)24(32-30-22-10-12-26(40(36,37)38)18-8-4-2-6-16(18)22)14-23(19)31-29-21-9-11-25(39(33,34)35)17-7-3-1-5-15(17)21;;/h1-14H,27-28H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
Clave InChI |
UZAJXKAPLQJTPL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



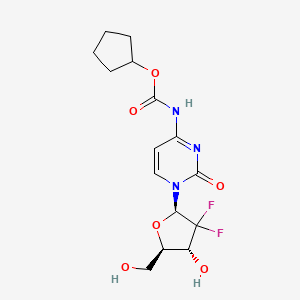


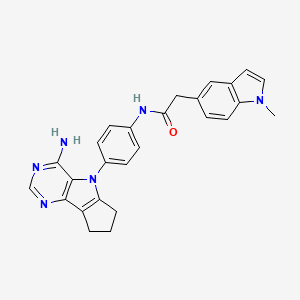
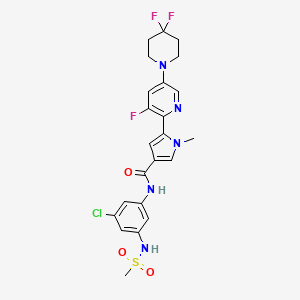
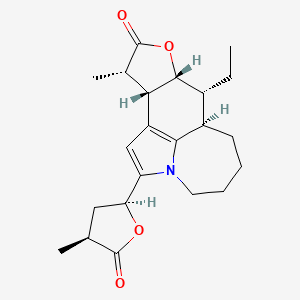
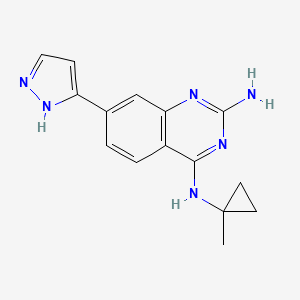
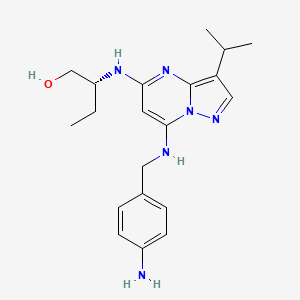
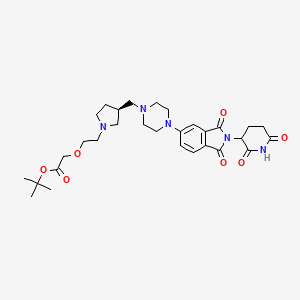
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)



